molecular formula C25H17BrN2O3 B12006202 Ethyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9-carboxylate CAS No. 477893-41-7

Ethyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9-carboxylate

Cat. No.: B12006202
CAS No.: 477893-41-7
M. Wt: 473.3 g/mol
InChI Key: SNIBTNKLQPYDFZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9-carboxylate typically involves a multi-step process. One common method includes the following steps :

    Formation of the Pyrrolo-Phenanthroline Core: This step involves the cycloaddition of N-substituted 1,10-phenanthrolin-1-ium ylides with substituted acetylenes or alkenes. The reaction is carried out under controlled conditions to ensure the formation of the desired fused pyrrolo-phenanthroline core.

    Introduction of the Bromobenzoyl Group: The bromobenzoyl group is introduced through a substitution reaction, where the pyrrolo-phenanthroline core reacts with 4-bromobenzoyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylate group with ethanol, resulting in the formation of this compound.

Industrial Production Methods

This includes optimizing reaction conditions, using appropriate solvents and reagents, and employing purification techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Cycloaddition Reactions: The pyrrolo-phenanthroline core can participate in cycloaddition reactions, forming more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation or reduction reactions can lead to changes in the oxidation state of the compound .

Scientific Research Applications

Ethyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9-carboxylate is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The compound’s structure suggests that it may act as a ligand, binding to metal ions or other biomolecules and modulating their activity. Further research is needed to elucidate the precise molecular targets and pathways involved .

Comparison with Similar Compounds

Ethyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9-carboxylate can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound and its potential for various applications in scientific research.

Properties

CAS No.

477893-41-7

Molecular Formula

C25H17BrN2O3

Molecular Weight

473.3 g/mol

IUPAC Name

ethyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9-carboxylate

InChI

InChI=1S/C25H17BrN2O3/c1-2-31-25(30)19-14-21(24(29)17-7-10-18(26)11-8-17)28-20(19)12-9-16-6-5-15-4-3-13-27-22(15)23(16)28/h3-14H,2H2,1H3

InChI Key

SNIBTNKLQPYDFZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=CC3=C(N2C(=C1)C(=O)C4=CC=C(C=C4)Br)C5=C(C=CC=N5)C=C3

Origin of Product

United States

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